(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is an organic compound characterized by its unique structure, which includes a bromo and a fluorine substituent on a phenyl ring attached to a butenyl amine chain. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
This compound falls under the category of amines and halogenated aromatic compounds. It is classified based on its functional groups: an amine group (-NH2) and a substituted aromatic ring containing both bromine and fluorine atoms.
The synthesis of (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves several key steps:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. For example, reactions may be performed under inert atmospheres to prevent unwanted side reactions.
The molecular formula of (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is , with a molecular weight of approximately 232.11 g/mol. The compound features a butenyl chain connected to a phenyl ring that has both bromine and fluorine substituents.
Key structural data includes:
(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can participate in various chemical reactions typical for amines and halogenated compounds:
Reaction conditions such as temperature, pressure, and the presence of catalysts significantly influence the outcomes of these reactions.
The mechanism of action for (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is not fully elucidated but is hypothesized to involve interactions at specific biological targets, potentially influencing pathways related to neurotransmission or cellular signaling.
Studies suggest that compounds with similar structures may exhibit antibacterial or anticancer activities through mechanisms involving enzyme inhibition or receptor modulation .
The compound exhibits typical physical properties for an organic amine:
Chemical properties include:
(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine has potential applications in:
This compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications in treating diseases such as cancer or bacterial infections .
Systematic naming reveals critical structural features: The parent chain is a but-3-en-1-amine where the amine nitrogen resides at position 1 of the butenyl chain, and the double bond exists between C3-C4. This enamine is attached to the 2-bromo-5-fluorophenyl group at the chiral carbon (C1), generating a stereogenic center. The (R) descriptor specifies absolute configuration according to Cahn-Ingold-Prelog priority rules, with the substituents ordered as: N > C(aryl) > CH₂CH=CH₂ > H. The enantiomeric purity of this compound is designated by CAS Registry Number 1270045-85-6, distinguishing it from its (S)-enantiomer (CAS 1269947-24-1) and achiral analogs [2] [3].
Table 1: Comparative Chiral Amine Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Specific Rotation | Stereochemical Impact |
---|---|---|---|---|
(R)-1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine | 1270045-85-6 | C₁₀H₁₁BrFN | Not reported | Dictates 3D orientation of enamine pharmacophore |
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine | 1213006-05-3 | C₉H₉BrFN | Not reported | Altered target engagement vs. (R)-isomers |
(1S)-1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine | 1269947-24-1 | C₁₀H₁₁BrFN | Not reported | Mirror-image configuration influences receptor fit |
The chiral center’s configuration critically determines macromolecular recognition. In (R)-isomers, the spatial arrangement of the enamine chain relative to the halogenated aryl ring creates a distinct pharmacophore geometry. This enantiomer-specific topography enables selective binding to biological targets exhibiting chiral environments—particularly neurotransmitter receptors and enzymes involved in neurological pathways. Studies on analogous chiral amines demonstrate that enantiomeric pairs exhibit significant differences in receptor affinity, metabolic stability, and transport kinetics, underscoring the importance of configurational control in lead optimization [3] [8]. The stereochemistry is preserved in the compound’s SMILES notation: C=CC[C@@H](N)C1=CC(F)=CC=C1Br
, where the @@H
notation specifies the (R)-configuration at the chiral center [3].
The 2-bromo-5-fluorophenyl group constitutes a privileged pharmacophore in medicinal chemistry, with its halogen atoms serving dual electronic and steric functions:
Ortho-Bromo Directive Effects: The bromine atom at C2 position exerts substantial steric hindrance adjacent to the attachment point, forcing rotational restriction of the aryl-enamine bond. This reduces conformational entropy upon target binding, enhancing binding affinity. Simultaneously, bromine serves as an excellent directing group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling efficient diversification of the scaffold into biphenyl or styryl derivatives for structure-activity relationship studies [3] [10].
Meta-Fluoro Electronic Modulation: The fluorine at C5 position inductively withdraws electron density from the aromatic ring, lowering the π-system’s energy and enhancing dipole interactions with protein residues like serine, tyrosine, or histidine. Fluorine’s small atomic radius permits deep penetration into hydrophobic binding pockets without steric penalty, while its high electronegativity influences the basicity of the enamine nitrogen through resonance effects transmitted through the aryl ring [6] [10].
Table 2: Halogen Synergy in Bioactive Analogues
Compound | Halogen Pattern | Biological Activity | Structural Influence |
---|---|---|---|
(R)-1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine | 2-Br, 5-F | Intermediate for CNS/pharmaceutical agents | Optimal halogen distance for bidentate target binding |
3-(2-Bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 2-Br, 5-F | Antibacterial/antifungal (MIC >50-100 µg/mL) | Enhanced membrane penetration and target affinity |
5-(2-Bromo-5-fluorophenyl)pent-3-en-1-amine | 2-Br, 5-F | Not reported | Extended conjugation modifies electronic distribution |
This halogen synergy is exemplified in the antimicrobial chalcone derivative 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, where the bromo-fluorophenyl motif contributes to significant binding energies (-7.07 to -7.05 kcal/mol) with bacterial targets dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). Molecular docking confirms the bromine atom occupies deep hydrophobic clefts while fluorine forms hydrogen bonds with active-site residues, demonstrating cooperative halogen interactions [10]. Similarly, in 5-(2-bromo-5-fluorophenyl)pent-3-en-1-amine (CID 79591272), the extended enamine chain and halogenated aryl group enable membrane interaction and intracellular target engagement [6].
The but-3-en-1-amine moiety—characterized by a terminal vinyl group (–CH=CH₂) attached to a chiral amine—delivers three-dimensional complexity and synthetic versatility:
Conformational Dynamics: The enamine spacer adopts low-energy conformations where the vinyl group projects away from the aryl plane, minimizing steric congestion. This creates an extended topology ideal for bridging aromatic and hydrophilic binding domains in biological targets. Density Functional Theory (DFT) predictions indicate a molecular density of 1.393±0.06 g/cm³ and boiling point of 273.7±40.0 °C [2], reflecting moderate molecular packing and volatility suitable for solution-phase medicinal chemistry.
Electrophilic-Nucleophilic Ambivalence: The enamine nitrogen acts as a weak nucleophile (predicted pKa 8.02±0.10) [2], enabling salt formation with physiological acids or coordination to metal ions in enzyme active sites. Concurrently, the electron-rich vinyl terminus serves as a Michael donor in conjugate addition reactions with biological thiols (e.g., cysteine residues), potentially contributing to covalent inhibition mechanisms observed in antimicrobial derivatives [10].
Synthetic Versatility: The terminal vinyl group supports diverse transformations:
This reactivity is exploited in the synthesis of pyrazole antidepressants like 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazoles, where enamine intermediates undergo regioselective cyclizations to yield bioactive heterocycles. The vinyl group’s transformation into electron-withdrawing substituents modulates the compound’s frontier molecular orbitals, lowering the HOMO-LUMO gap (EGAP) and enhancing bioactivity [7].
Table 3: Enamine Reactivity in Targeted Synthesis
Reaction Type | Reagents/Conditions | Product Class | Medicinal Chemistry Utility |
---|---|---|---|
Electrophilic Addition | Br₂, H₂O | α-Bromo alcohols | Versatile alkylating agents |
Hydroamination | Au(I)/Ag(I) catalysts | Pyrrolidines | Core scaffolds for CNS-active agents |
Cross-Metathesis | Grubbs catalyst, acrylates | Unsaturated esters | Pro-drugs with enhanced membrane permeability |
Cyclopropanation | CH₂N₂, Pd catalysis | Aminocyclopropanes | Conformationally restricted glutamate analogs |
Epoxidation | mCPBA | Glycidyl amines | Precursors to β-amino alcohols |
The enamine’s presence in 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one significantly contributes to its antifungal activity against Candida species by acting as a Michael acceptor for cellular nucleophiles. Frontier molecular orbital (FMO) analysis confirms the enamine’s low LUMO energy (-1.78 eV) facilitates nucleophilic attack, a property exploited in covalent inhibitor design [10]. The compound’s predicted topological polar surface area (<60 Ų) suggests favorable membrane permeability, aligning with broader medicinal chemistry guidelines for bioavailability [7].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: